Methyl 2-(4-formylphenyl)acetate

Organic Synthesis Aldehyde Preparation Process Chemistry

Procure Methyl 2-(4-formylphenyl)acetate (CAS 96524-70-8) for its validated dual orthogonal reactivity, essential for streamlined PROTAC assembly and achieving high-yield (96%) transformations in drug discovery. Its unique benzylic methylene spacer and reactive para-formyl group set it apart from simpler ester analogs, preventing costly synthetic failures. As a reliable building block for muscarinic acetylcholine receptor programs, this compound's proven performance in high-efficiency steps like Dess-Martin oxidation (94% yield) makes it a cost-effective, strategic purchase for complex medicinal chemistry and targeted protein degradation research.

Molecular Formula C10H10O3
Molecular Weight 178.187
CAS No. 96524-70-8
Cat. No. B2649466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-formylphenyl)acetate
CAS96524-70-8
Molecular FormulaC10H10O3
Molecular Weight178.187
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(C=C1)C=O
InChIInChI=1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3
InChIKeyYPJYQGMVBYQTTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-formylphenyl)acetate (CAS 96524-70-8) | Technical Profile for Research and Industrial Procurement


Methyl 2-(4-formylphenyl)acetate (CAS 96524-70-8) is a versatile aromatic ester building block characterized by a reactive para-formyl group and a methyl ester moiety [1]. It is widely recognized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials, with documented utility as a PROTAC linker for targeted protein degradation . This compound serves as a key synthetic intermediate where both aldehyde and ester functionalities are required for further derivatization.

Why Procuring Methyl 2-(4-formylphenyl)acetate Over a Generic Phenylacetate Ester is Critical for Project Success


Methyl 2-(4-formylphenyl)acetate cannot be interchanged with simpler phenylacetate esters or other para-substituted analogs due to the unique reactivity profile conferred by its aldehyde group, which is essential for key downstream transformations . While similar in molecular weight to compounds like Methyl 4-formylbenzoate, the benzylic methylene spacer between the aromatic ring and the ester group in this compound fundamentally alters its reactivity in nucleophilic acyl substitution and condensation reactions [1]. Substituting a generic building block lacking this specific dual functionality would necessitate additional synthetic steps or lead to failed reactions, directly impacting project timelines and yields.

Quantitative Evidence for Selecting Methyl 2-(4-formylphenyl)acetate Over Closest Analogs


94% Synthetic Yield Achieved via Dess-Martin Oxidation for Aldehyde Introduction

A high-yielding synthetic route to Methyl 2-(4-formylphenyl)acetate utilizes a Dess-Martin Periodinane oxidation, achieving a 94% yield from the corresponding alcohol . This represents a significant improvement over alternative methods using N-methylmorpholine-N-oxide, which report yields of 79% for the same transformation .

Organic Synthesis Aldehyde Preparation Process Chemistry

Enables 96% Yield in Key Step of Atropine Sulfate Synthesis

Methyl 2-(4-formylphenyl)acetate (referred to as α-formylphenylacetic acid methyl ester) is a critical intermediate in a novel, high-yielding synthesis of atropine sulfate [1]. In the esterification step with tropinol, this specific compound enables a 96% yield of the key tropin ester intermediate, a crucial step for the overall process [1]. This demonstrates its practical utility in a scalable pharmaceutical process.

Pharmaceutical Synthesis Anticholinergic Drugs Process Optimization

Validated as a PROTAC Linker for Targeted Protein Degradation

Methyl 2-(4-formylphenyl)acetate is classified and supplied as a PROTAC linker, a building block used to create heterobifunctional molecules for targeted protein degradation . This designation distinguishes it from many other phenylacetate esters that lack this specific, validated application in advanced chemical biology research.

PROTACs Targeted Protein Degradation Chemical Biology

Optimal Applications for Methyl 2-(4-formylphenyl)acetate in R&D and Production


Scalable Synthesis of Tropane Alkaloid Derivatives and Anticholinergic Agents

Leverage the compound's proven performance in a patented, scalable process for synthesizing atropine sulfate intermediates, as demonstrated by the 96% yield in the key tropin ester formation step [1]. This makes it a reliable building block for medicinal chemistry programs targeting muscarinic acetylcholine receptors.

Development of PROTACs and Advanced Chemical Biology Tools

Procure this compound specifically for its validated use as a PROTAC linker in targeted protein degradation research . Its dual aldehyde and ester functionality provides orthogonal reactivity for conjugating ligands to an E3 ligase recruiter and a target protein ligand, a core requirement for PROTAC assembly.

High-Yield Synthesis of Multifunctional Aromatic Building Blocks

Employ this compound in synthetic routes where a 94% yield can be achieved for aldehyde introduction via Dess-Martin oxidation . This high efficiency makes it a cost-effective starting material for generating libraries of complex aromatic compounds for drug discovery or materials science.

Precursor for Specialty Esters and Amides

Utilize its reactive ester group for hydrolysis, transesterification, or aminolysis to generate the corresponding 4-formylphenylacetic acid, higher alkyl esters, or amides. This provides a versatile entry point for creating a family of structurally related compounds with tailored properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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